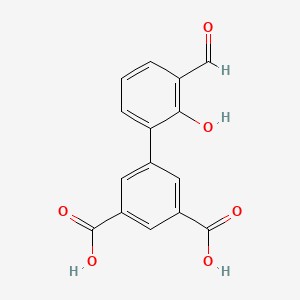
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (CMF) is a synthetic phenol compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 239.6 g/mol and a melting point of 88-90°C. CMF is a versatile reagent used in organic synthesis, as well as in the study of the biochemical and physiological effects of compounds. In We will also discuss potential future directions for the use of CMF in scientific research.
Wissenschaftliche Forschungsanwendungen
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has many scientific applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a tool for studying the biochemical and physiological effects of compounds. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has also been used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants on human health. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used to study the effects of certain hormones on the body, as well as to study the effects of certain dietary supplements on health.
Wirkmechanismus
The mechanism of action of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in regulating the body’s inflammatory response. Inhibition of COX by 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% may lead to a decrease in the production of prostaglandins, which in turn may lead to a decrease in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, studies have shown that 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% may have anti-inflammatory, anti-allergic, and anti-cancer properties. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the production of prostaglandins. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to increase the activity of certain enzymes, such as glutathione S-transferase, which is involved in the detoxification of toxins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a versatile reagent that is relatively inexpensive and easy to obtain. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a highly reactive compound, so it should be handled with caution. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a relatively toxic compound, so it should be used in a well-ventilated area and with proper protective equipment.
Zukünftige Richtungen
The potential future directions for the use of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research are numerous. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants on human health. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to study the effects of certain hormones on the body, as well as to study the effects of certain dietary supplements on health. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could also be used to study the effects of certain chemicals on the body, as well as to study the effects of certain genetic mutations on health. Finally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to study the effects of certain drugs on the brain, as well as to study the effects of certain environmental toxins on the brain.
Synthesemethoden
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized by several methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis is a simple and efficient method for synthesizing 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. It involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-formylphenol in the presence of sodium hydroxide and ethanol. The Mitsunobu reaction, on the other hand, involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-formylphenol in the presence of triphenylphosphine and diethyl azodicarboxylate. This method yields a higher yield of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% than the Williamson ether synthesis.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVDDAPFPWAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685359 | |
| Record name | Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261902-99-1 | |
| Record name | Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



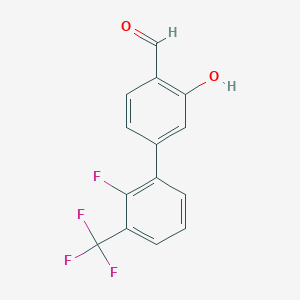

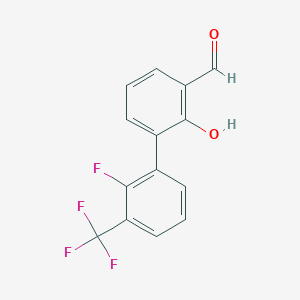
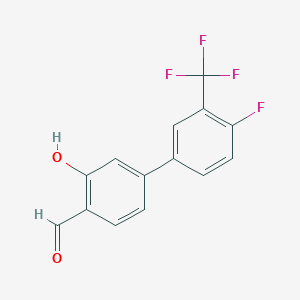
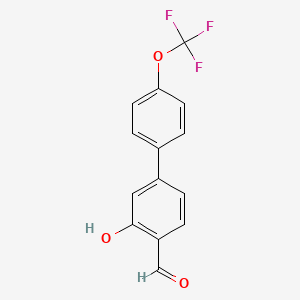
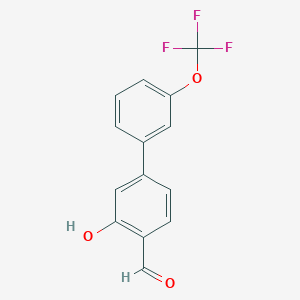
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
